molecular formula C17H15N3O3 B2577737 N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 898350-25-9

N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No. B2577737
CAS RN: 898350-25-9
M. Wt: 309.325
InChI Key: UUDSEMHOLWETER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Light-Switchable Polymer Applications

A study by Sobolčiak et al. (2013) describes the synthesis and characterization of a novel cationic polymer that can switch from a cationic to a zwitterionic form upon UV irradiation. This light-switchable behavior enables the polymer to condense and release double-strand DNA, as well as switch its antibacterial activity. Such polymers could have applications in targeted drug delivery and smart antibacterial surfaces (Sobolčiak et al., 2013).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Martínez-Martínez et al. (1998) explored the synthesis and structural investigation of various oxamide derivatives, highlighting the role of intramolecular hydrogen bonding. Understanding the structural properties and stabilization mechanisms of such compounds can inform the design of materials with specific mechanical or chemical properties, useful in materials science and pharmaceuticals (Martínez-Martínez et al., 1998).

Synthesis and Applications of Oxalamides

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a high-yield methodology that could be applied to the synthesis of anthranilic acid derivatives and oxalamides. This research has implications for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Mamedov et al., 2016).

Reactivity of Oxalamide-Based Carbenes

Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene, exploring its applications in cyclopropanation and the synthesis of selenides. This study highlights the potential of oxalamide-based carbenes in organic synthesis and catalysis, offering insights into the design of new catalysts and synthetic pathways (Braun et al., 2012).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-14-7-4-5-12(9-14)11-19-16(21)17(22)20-15-8-3-2-6-13(15)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDSEMHOLWETER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide

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